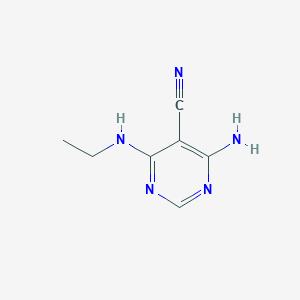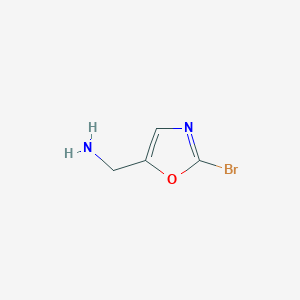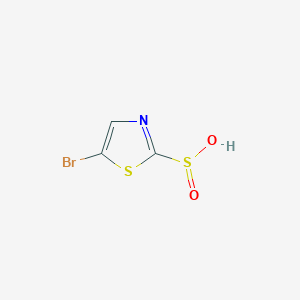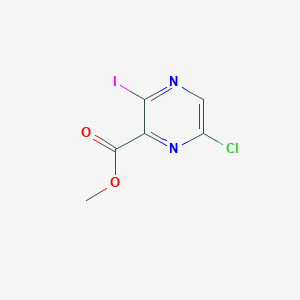
2-((2-Oxopyrazin-1(2H)-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring fused with an oxo group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid typically involves the reaction of pyrazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 2-hydroxy-pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of viral replication by targeting viral polymerases or host cell pathways involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxopyrazine-1(2H)-carboxylic acid
- 2-Hydroxy-pyrazine
- Pyrazine-2,3-dione
Uniqueness
2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazine ring with an oxo group and an acetic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H6N2O4 |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
2-(2-oxopyrazin-1-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6N2O4/c9-5-3-7-1-2-8(5)12-4-6(10)11/h1-3H,4H2,(H,10,11) |
InChI-Schlüssel |
BYRYDLYSGQYFEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=N1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)












